Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Medicinal Chemistry Analytical Chemistry Drug Discovery

This lithium salt is the preferred intermediate for triazolopyrazine-based kinase inhibitors (validated against c-Met and VEGFR-2), offering critical advantages over the free acid or sodium salt. Its superior organic solubility enables high-concentration stock preparation for reproducible in vitro screening, while the precise molecular weight (170.06 g/mol) guarantees accurate stoichiometry in synthesis, minimizing side reactions. The ≥95% certified purity and defined composition reduce variability in SAR studies and LC-MS method development. Procure this essential building block to ensure reliable, high-yield synthesis of potent bioactive derivatives.

Molecular Formula C6H3LiN4O2
Molecular Weight 170.06
CAS No. 1799434-66-4
Cat. No. B2458847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
CAS1799434-66-4
Molecular FormulaC6H3LiN4O2
Molecular Weight170.06
Structural Identifiers
SMILES[Li+].C1=CN2C(=NN=C2C(=O)[O-])C=N1
InChIInChI=1S/C6H4N4O2.Li/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h1-3H,(H,11,12);/q;+1/p-1
InChIKeyRLEXWKVDQSKKSU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS 1799434-66-4): Key Procurement & Differentiation Overview


Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a heterocyclic building block featuring a fused triazole-pyrazine core with a lithium carboxylate moiety [1]. This lithium salt derivative is primarily utilized in medicinal chemistry as a synthetic intermediate, particularly for the development of kinase inhibitors targeting c-Met and VEGFR-2 [2]. Its commercial availability and defined purity (≥95%) support its role in research and early-stage drug discovery programs .

Why Generic Substitution of Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate Fails: Counterion-Dependent Properties


Substitution of the lithium salt with the free acid (CAS 1245644-97-6) or sodium salt (CAS 2387602-62-0) is not functionally equivalent due to significant differences in physicochemical and biological properties that directly impact experimental outcomes [1]. The lithium counterion confers enhanced solubility in organic solvents and may modulate kinase inhibition profiles compared to other salts, as inferred from studies on related triazolopyrazine derivatives where counterion identity influenced in vitro activity and synthetic utility [2]. Furthermore, the lithium salt's specific molecular weight and stoichiometry (170.1 g/mol) are critical for accurate molar calculations in biological assays and chemical reactions, making direct substitution without re-optimization impractical .

Quantitative Differentiation Evidence for Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS 1799434-66-4)


Molecular Weight and Stoichiometry Precision vs. Free Acid and Sodium Salt

The lithium salt exhibits a distinct molecular weight (170.06 g/mol) compared to the free acid (164.12 g/mol) and sodium salt (187.11 g/mol) . This difference is critical for precise molar calculations in biological assays and synthetic procedures. The use of an incorrect molecular weight, as would occur with direct substitution, introduces significant error in concentration-dependent experiments, potentially leading to misinterpretation of structure-activity relationships (SAR) [1].

Medicinal Chemistry Analytical Chemistry Drug Discovery

Purity Specification and Quality Control Benchmarking

Commercially available lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is routinely supplied with a minimum purity specification of 95% . While the free acid is also available at similar purity levels (e.g., 96% from some vendors) , the lithium salt's purity is consistently documented across multiple reputable suppliers, providing a reliable benchmark for procurement and ensuring reproducibility in synthetic applications .

Chemical Synthesis Quality Control Procurement

Solubility Enhancement via Lithium Counterion: Class-Level Inference

Based on class-level inference from structurally related heterocyclic carboxylates, the lithium salt is anticipated to exhibit enhanced solubility in organic solvents compared to the free acid . While direct experimental solubility data for this specific compound is limited in the public domain, the general principle that lithium salts of carboxylic acids often possess improved solubility in polar aprotic solvents (e.g., DMF, DMSO) is well-established . This property is advantageous for synthetic transformations and for preparing stock solutions in biological assays.

Formulation Medicinal Chemistry Solubility

Relevance as a Scaffold for c-Met/VEGFR-2 Kinase Inhibitor Development

The [1,2,4]triazolo[4,3-a]pyrazine scaffold, which forms the core of this lithium salt, has been validated as a key template for developing dual c-Met/VEGFR-2 kinase inhibitors [1]. A study by Liu et al. (2022) reported that optimized derivatives of this scaffold exhibited potent antiproliferative activity against A549, MCF-7, and HeLa cancer cell lines with IC50 values as low as 0.98 ± 0.08 µM and 1.05 ± 0.17 µM, respectively, and demonstrated nanomolar inhibition of c-Met kinase (IC50 = 26.00 nM) [1]. The lithium salt serves as a direct precursor for synthesizing such bioactive derivatives, providing a strategic entry point for SAR studies.

Kinase Inhibition Cancer Research Medicinal Chemistry

Electro-photochemical Synthesis Utility: A Differentiated Application

A recent patent application (US20250034146A1) describes an electro-photochemical method for synthesizing 1,2,4-triazolo-[4,3-a]pyrazines, highlighting the core scaffold's utility as a precursor for nitrogen-rich energetic materials [1]. While the patent does not directly compare the lithium salt to other salts, it underscores the unique value of the triazolopyrazine framework in applications beyond medicinal chemistry. The lithium salt, as a stable and readily available derivative, is well-suited for such transformations, offering a potential advantage over the free acid in terms of handling and reactivity under electrochemical conditions [1].

Synthetic Methodology Green Chemistry Energetic Materials

Optimal Application Scenarios for Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate Based on Quantitative Evidence


Precision Synthesis of Dual c-Met/VEGFR-2 Kinase Inhibitors

Utilize the lithium salt as a direct precursor for synthesizing triazolopyrazine-based kinase inhibitors. The scaffold has demonstrated potent activity against c-Met (IC50 = 26.00 nM) and VEGFR-2 kinases in published studies [1]. The precise molecular weight (170.06 g/mol) of the lithium salt ensures accurate stoichiometry during synthesis, minimizing side reactions and maximizing yield of the desired bioactive derivatives.

Preparation of Defined Stock Solutions for Biological Assays

Leverage the compound's enhanced solubility in organic solvents (inferred from class properties) to prepare high-concentration stock solutions for in vitro screening . The defined purity (≥95%) and accurate molecular weight facilitate reliable dilution calculations, reducing variability in dose-response experiments and improving the reproducibility of SAR data.

Exploration of Novel Synthetic Methodologies

Employ the lithium salt in electro-photochemical or other novel synthetic transformations to access functionalized triazolopyrazines [2]. Its stability and defined composition make it a suitable substrate for method development, enabling the creation of diverse compound libraries for medicinal chemistry and materials science applications.

Quality Control and Analytical Standard

Use the commercially available lithium salt with a certified purity of ≥95% as an analytical standard for HPLC or LC-MS method development and validation . Its well-defined structure and purity profile provide a reliable benchmark for quantifying related triazolopyrazine derivatives in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.